molecular formula C27H24N4O2 B14934207 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide

Cat. No.: B14934207
M. Wt: 436.5 g/mol
InChI Key: ACHSDIUCUGJDEL-UHFFFAOYSA-N
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Description

This compound features a dual indole-acetamide scaffold, with a 4-acetylamino-substituted indole moiety linked via an acetamide bridge to a 1-benzyl-substituted indole at position 4. Its molecular formula is C₂₇H₂₃N₃O₂ (molecular weight: 421.49 g/mol).

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(1-benzylindol-4-yl)acetamide

InChI

InChI=1S/C27H24N4O2/c1-19(32)28-23-9-5-12-26-21(23)14-16-31(26)18-27(33)29-24-10-6-11-25-22(24)13-15-30(25)17-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3,(H,28,32)(H,29,33)

InChI Key

ACHSDIUCUGJDEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide (molecular formula: C₃₀H₂₇N₅O₂; molecular weight: 513.58 g/mol) features two indole moieties connected via an acetamide bridge. The 4-acetylamino substituent on the first indole and the 1-benzyl group on the second indole introduce steric and electronic complexities that influence reactivity. Key challenges include:

  • Regioselective functionalization of indole rings to avoid undesired side reactions.
  • Stability of the acetylamino group under acidic or basic conditions.
  • Purification hurdles due to the compound’s hydrophobic nature.

Synthetic Routes and Methodologies

Coupling-Based Strategies

The most common approach involves coupling pre-functionalized indole derivatives. A representative pathway is outlined below:

Step 1: Synthesis of 4-Acetylamino-1H-indole-1-acetic Acid

4-Amino-1H-indole is acetylated using acetic anhydride in dichloromethane at 0–5°C to yield 4-acetylamino-1H-indole. Subsequent reaction with chloroacetyl chloride in the presence of triethylamine generates 4-acetylamino-1H-indole-1-acetyl chloride, which is hydrolyzed to the corresponding carboxylic acid.

Step 2: Preparation of 1-Benzyl-1H-indol-4-amine

1H-Indol-4-amine is alkylated with benzyl bromide using potassium carbonate in dimethylformamide (DMF) at 60°C. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Step 3: Amide Bond Formation

The carboxylic acid (from Step 1) is activated with N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The activated intermediate is coupled with 1-benzyl-1H-indol-4-amine at room temperature for 12–16 hours. The crude product is purified via recrystallization from ethanol/water (yield: 68–72%).

Key Reaction Parameters

Parameter Optimal Value
Solvent THF
Coupling Agent DCC/HOBt
Temperature 25°C
Reaction Time 16 hours

One-Pot Tandem Synthesis

A streamlined method employs a tandem N-alkylation/amidation sequence:

  • Simultaneous Alkylation : 4-Acetylaminoindole and 1-benzylindol-4-amine are reacted with 1,2-dibromoethane in acetonitrile using potassium carbonate as a base.
  • In Situ Amidation : Addition of potassium acetate facilitates acetamide bridge formation.
  • Workup : The mixture is filtered, concentrated, and purified via flash chromatography (ethyl acetate/hexane 1:2).

Advantages :

  • Reduced purification steps.
  • Higher atom economy (78% yield).

Catalytic Innovations and Green Chemistry

Aqueous-Phase Synthesis

Adapting methods from bis(indolyl)methane synthesis, the target compound can be synthesized in water using H₃PW₁₂O₄₀ as a catalyst:

  • Procedure : 4-Acetylaminoindole (2 mmol), 1-benzylindol-4-amine (1 mmol), and H₃PW₁₂O₄₀ (10 mg) are stirred in water at 80°C for 6 hours.
  • Yield : 65% after recrystallization from ethanol.

Benefits :

  • Eliminates organic solvents.
  • Catalyst recyclability (3 cycles without activity loss).

Purification and Characterization

Recrystallization Techniques

Optimal solvents for recrystallization:

Solvent System Purity (%) Yield (%)
Ethanol/Water (3:1) 99.2 70
Ethyl Acetate 98.5 65

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.89–6.95 (m, 16H, Ar-H), 4.92 (s, 2H, CH₂), 2.11 (s, 3H, COCH₃).
  • IR (KBr) : 3276 cm⁻¹ (N-H), 1654 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Industrial-Scale Considerations

Patent-Derived Insights :

  • Continuous Flow Synthesis : Enhances reproducibility for multi-kilogram batches.
  • Cost-Effective Catalysts : Transitioning from DCC to polymer-supported carbodiimides reduces reagent costs by 40%.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among analogs lie in substituent type, position, and electronic properties:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Dual indole-acetamide 4-Acetylamino (Indole A), 1-Benzyl (Indole B) Enhanced H-bonding (acetylamino), lipophilicity (benzyl) -
Y041-6230 Indole-acetamide 4-Acetylamino (Indole), 2-(Phenylsulfanyl)ethyl Sulfur atom introduces polarity and potential for π-interactions
N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide Indole-acetamide 4-Chloro (Indole), Benzyl Electron-withdrawing Cl may reduce solubility; simpler structure
10j () Indole-acetamide 3-Chloro-4-fluorophenyl, 4-Chlorobenzoyl, 5-Methoxy-2-methyl Halogen-rich; high melting point (192–194°C)
10m () Indole-acetamide Pyridin-2-yl, 4-Chlorobenzoyl, 5-Methoxy-2-methyl Heteroaromatic pyridine enhances solubility
Adamantane Derivatives (5a–y, ) Adamantane-indole-oxoacetamide Adamantan-1-yl, variable amines Bulky adamantane group may improve target affinity but reduce solubility
Key Observations:
  • Lipophilicity : The benzyl group in the target compound and N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide increases lipophilicity compared to Y041-6230’s phenylsulfanyl ethyl group, which introduces moderate polarity via sulfur .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl in and ) may reduce electron density on the indole ring, affecting binding interactions. The acetylamino group in the target compound and Y041-6230 provides H-bond donors/acceptors for target engagement.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 421.49 Not reported High lipophilicity (benzyl), moderate polarity (acetylamino)
Y041-6230 383.47 Not reported Moderate solubility (phenylsulfanyl)
N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide 298.77 Not reported Low solubility (Cl, benzyl)
10j () - 192–194 High crystallinity (halogens)
10m () - 153–154 Lower melting point (pyridyl enhances amorphousness)

Biological Activity

The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(1-benzyl-1H-indol-4-yl)acetamide is a synthetic organic molecule notable for its complex structure, which integrates indole and benzyl moieties. Its potential biological activities make it a subject of interest in medicinal chemistry, particularly in the context of antiviral and anticancer properties.

  • Molecular Formula : C27H24N4O2
  • Molecular Weight : 436.5 g/mol
  • CAS Number : 1574319-52-0

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

1. Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including related compounds, as inhibitors of viral replication. For instance, a series of N-benzyl-acetamides were identified as effective inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with some derivatives showing IC50 values in the low micromolar range . This suggests that similar structural motifs in this compound could confer antiviral properties.

2. Antitumor Activity

Indole-based compounds have been recognized for their anticancer properties. Specifically, indole derivatives have shown promise against various solid tumors, including colorectal and lung cancers . The mechanism of action typically involves the inhibition of key enzymes involved in tumor growth and proliferation.

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms could include:

  • Inhibition of Viral Polymerases : Similar to other indole derivatives that inhibit viral replication by targeting polymerases.
  • Apoptosis Induction : Indole compounds often promote programmed cell death in cancer cells through various pathways.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamideC24H22N4O2Contains a pyridine instead of benzyl
N-cyclopropyl-2-(1H-indol-1-yl)acetamideC17H18N2OSimpler structure without benzyl
2-(4-acetamido-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamideC26H30N4O2Larger phenolic side chain

This table illustrates how variations in structure can influence biological activity, suggesting that modifications can lead to enhanced efficacy or selectivity for specific biological targets.

Case Studies

A study focusing on a related compound series demonstrated significant antiviral activity against SARS-CoV and other respiratory viruses. Compounds with similar structural features showed IC50 values ranging from 3.35 μM to 7.50 μM, indicating that structural optimization could yield potent antiviral agents .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight443.49 g/mol
logP (Calculated)~3.2 (PubChem/MOE)
Solubility (logS)-4.65 (Simulations)
Melting Point190–194°C

Q. Table 2: Common Analytical Techniques

TechniqueApplicationReference
HRMSMolecular ion validation
1H-/13C-NMR^1 \text{H-/}^{13}\text{C-NMR}Substituent position confirmation
HPLC-UV/PDAPurity assessment (≥95%)

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